molecular formula C8H10ClN3 B095114 4-(N,N-Dimethylamino)benzenediazonium chloride CAS No. 100-04-9

4-(N,N-Dimethylamino)benzenediazonium chloride

Cat. No.: B095114
CAS No.: 100-04-9
M. Wt: 183.64 g/mol
InChI Key: CCIAVEMREXZXAK-UHFFFAOYSA-M
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Description

4-(N,N-Dimethylamino)benzenediazonium chloride is an organic compound with the molecular formula C8H10ClN3. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is typically a yellow crystalline solid and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(N,N-Dimethylamino)benzenediazonium chloride can be synthesized through the diazotization of 4-(N,N-dimethylamino)aniline. The process involves the reaction of 4-(N,N-dimethylamino)aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:

4-(N,N-dimethylamino)aniline+NaNO2+HCl4-(N,N-dimethylamino)benzenediazonium chloride+NaCl+H2O\text{4-(N,N-dimethylamino)aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 4-(N,N-dimethylamino)aniline+NaNO2​+HCl→4-(N,N-dimethylamino)benzenediazonium chloride+NaCl+H2​O

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylamino)benzenediazonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkoxy groups.

    Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes. This involves the reaction with phenols or aromatic amines to produce brightly colored azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are used under mild conditions.

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are employed.

Major Products Formed

Scientific Research Applications

4-(N,N-Dimethylamino)benzenediazonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylamino)benzenediazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as coupling with nucleophiles or substitution with other groups. The diazonium ion acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

4-(N,N-Dimethylamino)benzenediazonium chloride can be compared with other diazonium salts, such as:

    Benzenediazonium chloride: Lacks the dimethylamino group, making it less reactive in certain coupling reactions.

    4-Methoxybenzenediazonium chloride: Contains a methoxy group instead of a dimethylamino group, leading to different reactivity and applications.

    4-Nitrobenzenediazonium chloride: Contains a nitro group, which significantly alters its reactivity and the types of reactions it can undergo.

The presence of the dimethylamino group in this compound enhances its reactivity and makes it particularly useful in the synthesis of azo dyes and other organic compounds .

Properties

IUPAC Name

4-(dimethylamino)benzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIAVEMREXZXAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24564-52-1 (Parent)
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049
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DSSTOX Substance ID

DTXSID60883290
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-04-9
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-dimethylamino)benzenediazonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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